molecular formula C24H25N3O2 B8741175 3-[5-(2-Piperidin-1-yl-ethoxy)-1H-indol-2-yl]-1H-quinolin-2-one CAS No. 335649-64-4

3-[5-(2-Piperidin-1-yl-ethoxy)-1H-indol-2-yl]-1H-quinolin-2-one

Cat. No.: B8741175
CAS No.: 335649-64-4
M. Wt: 387.5 g/mol
InChI Key: IFNGRZXJQFDVBD-UHFFFAOYSA-N
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Description

3-[5-(2-Piperidin-1-yl-ethoxy)-1H-indol-2-yl]-1H-quinolin-2-one is a useful research compound. Its molecular formula is C24H25N3O2 and its molecular weight is 387.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

335649-64-4

Molecular Formula

C24H25N3O2

Molecular Weight

387.5 g/mol

IUPAC Name

3-[5-(2-piperidin-1-ylethoxy)-1H-indol-2-yl]-1H-quinolin-2-one

InChI

InChI=1S/C24H25N3O2/c28-24-20(15-17-6-2-3-7-21(17)26-24)23-16-18-14-19(8-9-22(18)25-23)29-13-12-27-10-4-1-5-11-27/h2-3,6-9,14-16,25H,1,4-5,10-13H2,(H,26,28)

InChI Key

IFNGRZXJQFDVBD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCOC2=CC3=C(C=C2)NC(=C3)C4=CC5=CC=CC=C5NC4=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of tert-butyl 2-(2-chloro-3-quinolinyl)-5-hydroxy-1H-indole-1-carboxylate 1-8 (395 mg, 1.00 mmol, 1 equiv), 1-(2-chloroethyl)-piperidine hydrochloride (276 mg, 1.50 mmol, 1.50 equiv), and cesium carbonate (978 mg, 3.00 mmol, 3.00 equiv) in N,N-dimethylformamide (5 mL) was heated at 50° C. for 2 h. The reaction mixture was concentrated, and the residue was partitioned between water and ethyl acetate. The organic layer was washed with water then brine, dried over magnesium sulfate, and concentrated to give a pale-yellow foam. The foam was dissolved in a 1:1 mixture of water and acetic acid (60 mL), and the resulting solution was heated at 110° C. for 12 h. The reaction mixture was concentrated, and the residue was stirred in aqueous saturated sodium bicarbonate solution which yielded a tan solid. The tan solid was filtered, then suspended in warm ethanol (2×20 mL) and filtered to give 3-[5-(2-piperidin-1-yl-ethoxy)-1H-indol-2-yl]-1H-quinolin-2-one (1-9) as a yellow solid. The ethanolic filtrate was concentrated and the residue purified by flash column chromatography (5% ethanol saturated with ammonia in ethyl acetate to afford additional 1-9. 1H NMR (400 MHz, (CD3)2SO) δ12.14 (s, 1H), 11.41 (s, 1H), 8.50 (s, 1H), 7.73 (br d, 1H, J=7.9 Hz), 7.51 (br t, 1H, J=7.6 Hz), 7.41 (d, 1H, J=8.6 Hz), 7.37 (br d, 1H, J=8.2 Hz), 7.24 (br t, 1H, J=7.7 Hz), 7.21 (br s, 1H), 7.06 (br s, 1H), 6.76 (dd, 1H, J=8.6,2.2 Hz), 4.06 (t, 2H, J=5.9 Hz), 2.67 (t, 3H, J=5.5 Hz), 2.45 (br m, 4H), 1.51 (br m, 4H), 1.39 (br m, 2H).
Name
tert-butyl 2-(2-chloro-3-quinolinyl)-5-hydroxy-1H-indole-1-carboxylate
Quantity
395 mg
Type
reactant
Reaction Step One
Quantity
276 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
978 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

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